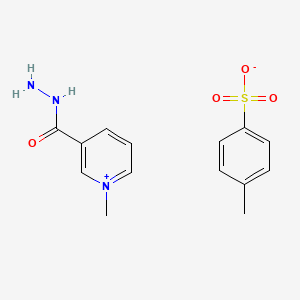
3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate: is a synthetic organic compound known for its vibrant blue color. It is commonly referred to as Basic Blue 3 and is used in various applications, including as a dye in the textile industry and as a biological stain in scientific research . The compound has a molecular formula of C20H26N3O.NO3 and a molecular weight of 386.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. One common method includes the condensation of 3,7-diaminophenoxazine with diethylamine in the presence of an oxidizing agent . The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazine derivatives.
Reduction: It can be reduced to form leuco derivatives, which are colorless.
Substitution: The compound can undergo substitution reactions where the diethylamino groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water
Major Products Formed:
Oxidation Products: Various oxidized phenoxazine derivatives.
Reduction Products: Leuco derivatives.
Substitution Products: Compounds with different functional groups replacing the diethylamino groups
Scientific Research Applications
Chemistry: In chemistry, 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is used as a dye and a pH indicator. Its vibrant color makes it useful in various analytical techniques .
Biology: The compound is used as a biological stain to highlight structures in biological tissues. It is particularly useful in histology and cytology for staining cell components .
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties, including antimalarial and anticancer activities .
Industry: In the textile industry, it is used as a dye for coloring fabrics. Its stability and vibrant color make it a popular choice for various textile applications .
Mechanism of Action
The mechanism of action of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This property is exploited in its use as a biological stain and in its potential therapeutic applications .
Molecular Targets and Pathways:
DNA Intercalation: The compound inserts itself between DNA base pairs, affecting DNA replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair
Comparison with Similar Compounds
Methylene Blue: Another phenoxazine derivative with similar staining properties and therapeutic potential
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine, which have similar chemical structures and are used in medicine
Uniqueness: 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant blue color and its ability to intercalate into DNA. These properties make it valuable in various scientific and industrial applications .
Properties
CAS No. |
68239-07-6 |
|---|---|
Molecular Formula |
C22H30N4O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;nitrate |
InChI |
InChI=1S/C22H30N3O2.NO3/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;2-1(3)4/h11-15H,6-10H2,1-5H3;/q+1;-1 |
InChI Key |
WLERJQOSXFDJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


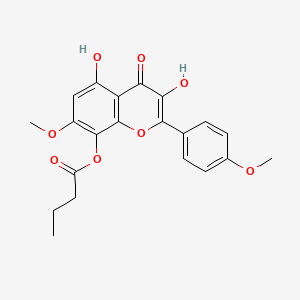
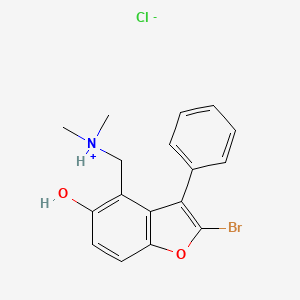
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
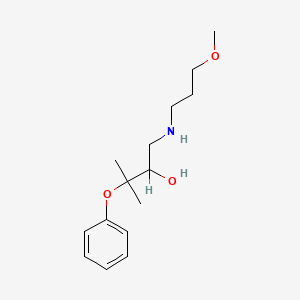
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
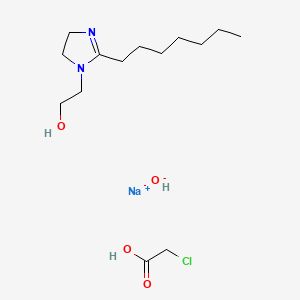
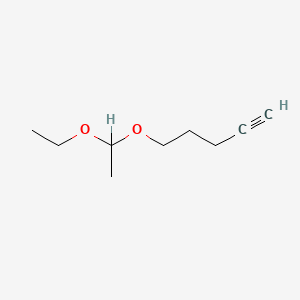
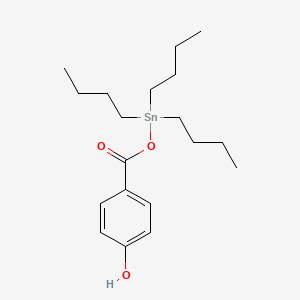
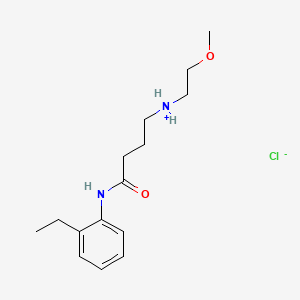
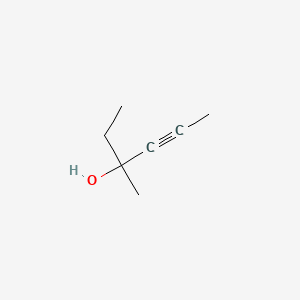
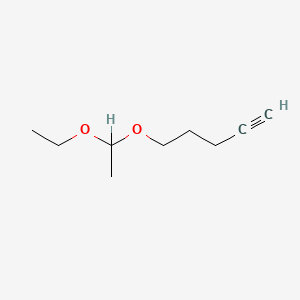
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
